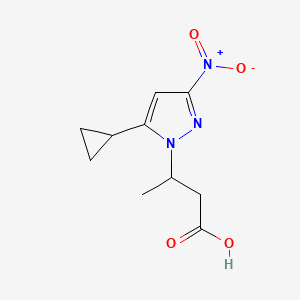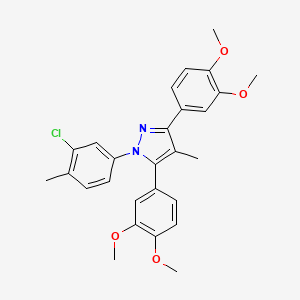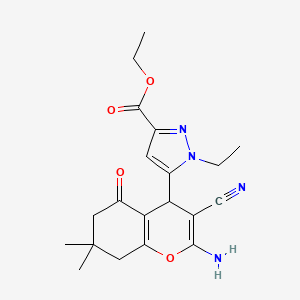![molecular formula C21H19N3O2 B10911448 2-{[(2-methylphenyl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B10911448.png)
2-{[(2-methylphenyl)carbamoyl]amino}-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-PHENYL-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group and a toluidinocarbonyl moiety. It is often studied for its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-PHENYL-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H~3~PO~2~), and triethylamine (Et~3~N) under reflux in 1-propanol . This method ensures the formation of the desired benzamide derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-PHENYL-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (e.g., Cl2, Br2), alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~1~-PHENYL-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N1-PHENYL-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Thiazole Derivatives: Another class of compounds with significant biological and chemical applications.
Uniqueness
N~1~-PHENYL-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C21H19N3O2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)carbamoylamino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H19N3O2/c1-15-9-5-7-13-18(15)23-21(26)24-19-14-8-6-12-17(19)20(25)22-16-10-3-2-4-11-16/h2-14H,1H3,(H,22,25)(H2,23,24,26) |
InChI-Schlüssel |
LOLIRAROXNWALL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopropyl-N,6-diethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911376.png)
![3-cyclopropyl-6-ethyl-N-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911383.png)


![(16E)-16-[(1-ethyl-1H-pyrazol-3-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10911395.png)
![N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10911414.png)
![11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide](/img/structure/B10911415.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10911418.png)
![N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911441.png)

![N-(3,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10911454.png)

![N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-N-phenylbenzamide (non-preferred name)](/img/structure/B10911472.png)
